2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions The reaction typically requires a solvent such as ethanol and may involve heating to reflux temperatures to ensure complete reaction
Chemical Reactions Analysis
2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: While its industrial applications are limited, it may be used in the development of specialized materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide can be compared to other similar compounds, such as:
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with different substituents on the benzimidazole and phenyl rings.
2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide: This compound features a nitro group instead of a hydroxy group on the phenyl ring, which can significantly alter its chemical properties and biological activity.
The uniqueness of 2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-3-16(14-9-11-15(25)12-10-14)22-23-19(26)13-27-20-21-17-7-5-6-8-18(17)24(20)4-2/h5-12,25H,3-4,13H2,1-2H3,(H,23,26)/b22-16+ |
InChI Key |
SGQQILWWTWGAGP-CJLVFECKSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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